2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
Description
Properties
IUPAC Name |
2-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2S3/c1-11-9-23-16(19-11)24-10-12-4-6-20(7-5-12)25(21,22)13-2-3-15(18)14(17)8-13/h2-3,8-9,12H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBUTGFHJQELBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The piperidine ring is often prepared via a nucleophilic substitution reaction involving a suitable piperidine precursor and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Sulfonyl Moieties
Key Observations:
- Substituent Impact on Activity: The presence of a thiazole ring (as in the target compound) versus oxadiazole (e.g., 7h, 7m) may alter electronic properties and target binding. Thiazoles are known for their role in kinase inhibition, while oxadiazoles are often linked to antibacterial activity .
- Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound differs from the 4-chlorophenyl group in analogs like 7h and 7m. Fluorine substitution can enhance metabolic stability and bioavailability compared to chlorine .
- Thermal Stability : Melting points for analogs range from 98°C to 182°C, suggesting that bulkier substituents (e.g., benzylthio in 7k) increase crystallinity. The target compound’s melting point is unreported but could be inferred to fall within this range .
Spectroscopic and Analytical Data
- NMR Trends : Piperidine-sulfonyl derivatives consistently show characteristic peaks for sulfonyl groups (δ ~3.5–4.0 ppm for piperidine protons, δ ~125–135 ppm for sulfonyl carbons in ¹³C NMR) .
- Mass Spectrometry : ESI-HRMS data for analogs (e.g., 5i: m/z 483.1165) align with theoretical molecular weights, suggesting reliable characterization methods for the target compound .
Conclusion While direct data on “this compound” is absent in the provided evidence, its structural analogs demonstrate that piperidine-sulfonyl hybrids are versatile scaffolds with tunable bioactivity. Key factors such as halogen substitution, heterocycle choice (thiazole vs. oxadiazole), and side-chain modifications critically influence physicochemical and biological properties. Further experimental studies on the target compound are warranted to validate its hypothesized activities and optimize its pharmacological profile.
Biological Activity
The compound 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic molecule characterized by its thiazole ring, piperidine moiety, and sulfonyl group. This structural diversity suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections explore the biological activity of this compound based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNOS
- Molecular Weight : 420.96 g/mol
- CAS Number : 1428349-61-4
The compound's structure includes a thiazole ring known for its biological activity, particularly in antimicrobial applications against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, influencing various biochemical pathways related to disease processes .
Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. The presence of the sulfonyl group and the chlorofluorophenyl substituent in this compound may enhance its efficacy against a range of microbial strains.
| Microbe | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed |
Anticancer Activity
The anticancer potential of similar thiazole derivatives has been documented, showing promising results in vitro against various cancer cell lines. For example, derivatives with piperidine structures have demonstrated cytotoxic effects, leading to apoptotic cell death in cancer models .
A comparative analysis of similar compounds indicates that modifications in structure can significantly alter their potency. For instance, a derivative with a piperidine moiety exhibited an IC value of 0.28 µg/mL against breast cancer MCF-7 cells .
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 4i | MCF-7 | 0.28 | Apoptosis induction via cell cycle arrest at G2/M phase |
| Compound III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA expression levels |
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of synthesized derivatives against various cancer cell lines. For example, a study evaluated the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that structural modifications could enhance activity significantly.
In Vivo Studies
In vivo studies involving animal models have shown that certain thiazole derivatives target specific cancer cells effectively. For instance, a radioactive tracing study indicated that a related compound effectively localized to sarcoma cells in tumor-bearing mice .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole, and how can reaction yields be improved?
- The synthesis typically involves multi-step reactions, starting with sulfonylation of the piperidine ring followed by thioether linkage formation. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) .
- Thioether Formation : Coupling the sulfonylated intermediate with 4-methylthiazole-2-thiol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution (K₂CO₃ in DMF) .
- Yield Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs by 50% while identifying critical parameters .
Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, piperidine, and thiazole moieties. For example, sulfonyl groups show characteristic downfield shifts (~3.5 ppm for SO₂CH₂ protons) .
- IR Spectroscopy : Confirm sulfonyl (1350–1160 cm⁻¹ asymmetric/symmetric S=O stretches) and thioether (C-S-C at 700–600 cm⁻¹) groups .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
Q. How can reaction progress be monitored effectively during synthesis?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) for intermediates. Visualize under UV or iodine vapor .
- In-situ FTIR : Track sulfonylation completion by disappearance of S-O-Cl stretches (950–850 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthetic conditions?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for sulfonylation and thioether formation. For example, B3LYP/6-31G(d) level calculations can identify energy barriers and favorable solvent environments .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents. ICReDD’s integrated computational-experimental workflows reduced reaction development time by 40% in similar thiazole syntheses .
Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies validate these changes?
- Structure-Activity Relationship (SAR) Studies :
- Piperidine Modifications : Introduce methyl groups at the 3-position to enhance lipophilicity and blood-brain barrier penetration .
- Thiazole Substituents : Replace 4-methyl with trifluoromethyl to improve metabolic stability (tested via microsomal assays) .
- Validation :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .
- Molecular Docking : AutoDock Vina to predict binding poses with active sites (e.g., ATP-binding pockets) .
Q. What experimental approaches resolve contradictions in spectral or bioactivity data?
- Spectral Discrepancies :
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in piperidine-thiazole hybrids .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., confirming sulfonyl group orientation) .
- Bioactivity Variability :
- Dose-Response Curves : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
Q. How can hazardous intermediates (e.g., chlorinated byproducts) be safely managed during synthesis?
- Safety Protocols :
- Fume Hoods : Handle sulfonyl chlorides and thiols under N₂ atmosphere to prevent hydrolysis .
- Quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ before disposal .
- Analytical Monitoring :
- GC-MS : Detect volatile chlorinated impurities (e.g., 3-chloro-4-fluorobenzenesulfonic acid) with a DB-5MS column .
Q. What purification techniques maximize yield while ensuring high purity?
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates. For the final compound, employ reverse-phase C18 columns with methanol/water .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophobic byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
